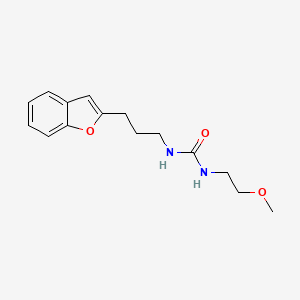
1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea, also known as BPUE, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. BPUE belongs to the class of urea-based compounds and has been studied for its potential applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
The exact mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea is not fully understood. However, studies have suggested that 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in cancer cell survival. 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea has also been shown to exhibit anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea has several advantages as a research tool. It exhibits potent anticancer activity, making it a promising candidate for the development of anticancer drugs. 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea is also relatively easy to synthesize and can be obtained in good yields. However, 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea has some limitations as a research tool. It is a relatively new compound, and more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea. One area of research is the development of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea as an anticancer drug. Studies are needed to further elucidate the mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea and to optimize its pharmacological properties. Another area of research is the development of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea as a neuroprotective agent. Studies have shown that 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea exhibits neuroprotective properties and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, further studies are needed to explore the anti-inflammatory properties of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea and its potential applications in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea involves the reaction of 2-methoxyethylamine with 3-(benzofuran-2-yl)propyl isocyanate. The reaction is carried out in the presence of a solvent such as dichloromethane or toluene. The resulting product is purified using column chromatography, yielding the final product in good yields.
Applications De Recherche Scientifique
1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea as an anticancer agent. Studies have shown that 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-19-10-9-17-15(18)16-8-4-6-13-11-12-5-2-3-7-14(12)20-13/h2-3,5,7,11H,4,6,8-10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOYPLIRBLZGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

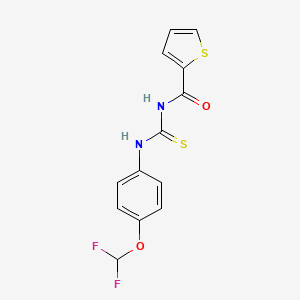

![N-benzyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2906828.png)
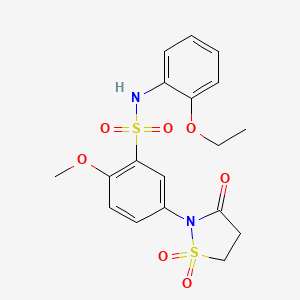
![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2906831.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2906835.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2906838.png)
![(2,5-dichlorothiophen-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2906839.png)
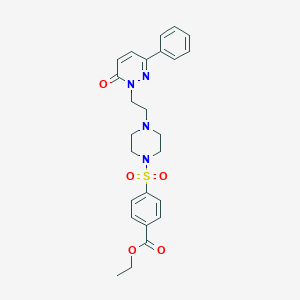

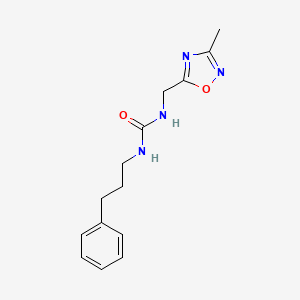

![Methyl (2S)-2-methyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B2906846.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2906847.png)